Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine
Description
Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a pyrazolo-pyrimidine derivative featuring an adamantane moiety, a 5-chloro-2-methylphenyl group, and a pyrimidine core. The adamantane group likely enhances lipophilicity and metabolic stability, which could improve pharmacokinetic profiles compared to non-adamantane derivatives .
Properties
IUPAC Name |
N-(1-adamantyl)-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5/c1-13-2-3-17(23)7-19(13)28-21-18(11-26-28)20(24-12-25-21)27-22-8-14-4-15(9-22)6-16(5-14)10-22/h2-3,7,11-12,14-16H,4-6,8-10H2,1H3,(H,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBLBKNLXLJARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolo[4,5-e]pyrimidine core, followed by the introduction of the adamantane and 5-chloro-2-methylphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing advanced techniques like continuous flow chemistry.
Chemical Reactions Analysis
Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK-mediated phosphorylation events, leading to the inhibition of cell proliferation.
Comparison with Similar Compounds
Research Findings and Limitations
- Adamantane Advantage : The adamantane group’s rigidity and lipophilicity may improve blood-brain barrier penetration compared to furan or methoxyethyl analogs .
- Activity Trade-offs : While adamantane enhances stability, it may reduce solubility, necessitating formulation adjustments.
- Gaps in Data: No direct biological data exist for the adamantane derivative; predictions are based on structural analogs.
Biological Activity
Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive review of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects.
Chemical Structure and Properties
The compound features a unique structure that combines adamantane with a pyrazolo-pyrimidine core. Its molecular formula is C₁₈H₁₈ClN₅, and it has a molecular weight of approximately 345.83 g/mol. The presence of the adamantane moiety contributes to its lipophilicity, potentially enhancing its bioavailability.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| Adamantanyl derivative | TBD | TBD |
2. Anticancer Activity
Studies have shown that pyrazolo-pyrimidine derivatives possess anticancer properties by inhibiting specific kinases involved in tumor progression. For example, compounds similar to this compound have demonstrated selective inhibition against cancer cell lines such as K562 and MEG-01.
Table 2: Anticancer Activity Data
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 18a | 70 | K562 |
| 18b | TBD | MEG-01 |
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against protein kinases involved in various signaling pathways. The inhibition of BCR-ABL autophosphorylation is notable, with significant suppression observed in preclinical models.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Case Study 1 : A study on the pharmacokinetics of a related pyrazolo-pyrimidine showed a half-life of over 4 hours and significant bioavailability in rodent models, supporting further development for therapeutic use .
- Case Study 2 : In vitro studies demonstrated that the compound inhibited tumor growth in xenograft models by targeting specific pathways associated with cancer cell proliferation .
Q & A
Q. What are the critical steps in synthesizing Adamantanyl[1-(5-chloro-2-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:
- Cyclocondensation : Reacting pyrazole precursors with adamantane derivatives under anhydrous conditions, using polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
- Substitution : Introducing the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution, requiring precise temperature control (60–80°C) to avoid side reactions.
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the target compound.
Yield optimization depends on solvent choice, reaction time (12–24 hours), and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. How is X-ray crystallography applied to confirm the compound’s structural integrity?
X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard for resolving crystal structures. Key parameters include:
- Data Collection : High-resolution (≤1.0 Å) datasets collected at low temperature (100 K) to minimize thermal motion.
- Refinement : Anisotropic displacement parameters for non-H atoms, with hydrogen atoms placed geometrically.
- Validation : R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) to confirm accuracy.
ORTEP-3 is used for graphical representation of thermal ellipsoids .
Q. What biological targets are associated with this compound, and how is binding affinity assessed?
The compound’s pyrazolo-pyrimidine core suggests kinase or GPCR targeting. Common assays include:
- SPR (Surface Plasmon Resonance) : To measure real-time binding kinetics (ka/kd) at varying concentrations (1 nM–10 µM).
- Fluorescence Polarization : Competitive binding assays using fluorescently labeled ligands (e.g., FITC-conjugated ATP analogs for kinase studies).
Refer to LRRK2 inhibitor studies for analogous pyrazolo-pyrimidines with pKi values ≥7.0 .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final cyclization step?
Low yields often stem from steric hindrance from the adamantane moiety. Advanced strategies include:
- Microwave-Assisted Synthesis : Reducing reaction time (2–4 hours vs. 24 hours) and improving regioselectivity.
- Catalytic Systems : Transition metal catalysts (e.g., Pd/Cu) for cross-coupling steps, enhancing atom economy.
- In Situ Monitoring : HPLC-MS tracking of intermediate formation to adjust reaction dynamics .
Q. How do researchers resolve contradictions between in vitro bioactivity and cellular assay results?
Discrepancies may arise from poor membrane permeability or off-target effects. Solutions include:
- Proteomic Profiling : Chemoproteomics (e.g., affinity-based pull-down assays) to identify unintended targets.
- Metabolic Stability Assays : Liver microsome studies to assess CYP450-mediated degradation.
- Structural Analog Comparison : Test derivatives with modified adamantane substituents to isolate structure-activity relationships (SAR) .
Q. What advanced crystallographic techniques address challenges in resolving disordered adamantane groups?
Disorder in the adamantane moiety requires:
Q. How is the compound’s selectivity for kinase isoforms validated in complex biological matrices?
Use kinome-wide profiling (e.g., KINOMEscan®) to screen against 468 kinases. Key metrics:
- Selectivity Score (S10) : ≤0.01 indicates >10-fold selectivity over 90% of the kinome.
- Cellular Target Engagement : NanoBRET assays in live cells to confirm target occupancy .
Methodological Considerations
Q. How to design stability studies for long-term storage of the compound?
- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
- Analytical Monitoring : HPLC-PDA at 254 nm to track degradation products; mass balance ≥98%.
Store at –20°C in amber vials under argon to prevent oxidation .
Q. What analytical techniques are critical for purity assessment?
- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm absence of residual solvents (e.g., DMSO at δ 2.50 ppm).
- LC-HRMS : Exact mass (<5 ppm error) and isotopic pattern matching.
- Elemental Analysis : Carbon/hydrogen/nitrogen within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
